Cas no 1805503-71-2 (3-Bromo-2-fluoro-6-(trifluoromethyl)aniline)
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline
-
- Inchi: 1S/C7H4BrF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2
- InChI Key: DOQIGVRYGJLXPO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(F)(F)F)=C(C=1F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 184
- XLogP3: 2.9
- Topological Polar Surface Area: 26
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020643-250mg |
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline |
1805503-71-2 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013020643-500mg |
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline |
1805503-71-2 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
| Alichem | A013020643-1g |
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline |
1805503-71-2 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1805503-71-2): A Versatile Fluorinated Aniline Derivative
3-Bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1805503-71-2) is a highly specialized fluorinated aromatic compound that has gained significant attention in modern organic synthesis and pharmaceutical research. This bromo-fluoro-trifluoromethyl aniline derivative exhibits unique electronic properties due to its strategic combination of halogen and trifluoromethyl substituents, making it a valuable building block for advanced material science and drug discovery applications.
The molecular structure of 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline features three distinct functional groups that contribute to its reactivity profile: a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 6-position of the aniline ring. This specific substitution pattern creates an electron-deficient aromatic system that is particularly useful in cross-coupling reactions, a topic frequently searched by synthetic chemists in academic and industrial settings.
Recent trends in pharmaceutical chemistry have shown growing interest in fluorinated aniline compounds, with researchers often searching for "fluorinated drug intermediates" or "halogenated aniline derivatives." The presence of both fluorine and bromine atoms in 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline allows for selective functionalization, making it a versatile precursor in the synthesis of complex molecules. Its trifluoromethyl group is particularly valuable as this moiety is known to enhance metabolic stability and membrane permeability in drug candidates.
In material science applications, this compound serves as a key intermediate for developing liquid crystal materials and organic electronic components. The electron-withdrawing nature of its substituents makes it suitable for creating charge-transport materials, a hot topic in OLED and semiconductor research. Many researchers searching for "electron-deficient aromatic amines" or "fluorinated building blocks for electronics" would find this compound particularly relevant to their work.
The synthesis and handling of 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline require specialized knowledge of aromatic substitution chemistry. Common synthetic routes often begin with appropriately substituted benzene derivatives, followed by sequential halogenation and amination steps. The compound's stability under various conditions is frequently queried in chemical forums, with researchers interested in its "shelf life" and "storage conditions."
Analytical characterization of this compound typically involves NMR spectroscopy (particularly 19F NMR due to its fluorine content), mass spectrometry, and HPLC purity analysis. The distinctive 1H-NMR splitting patterns caused by adjacent fluorine atoms make it an interesting case study for students learning advanced NMR interpretation techniques.
From a commercial perspective, 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline has seen growing demand in recent years, particularly from contract research organizations and pharmaceutical developers. Market analysis shows increasing searches for "custom fluorinated intermediates" and "halogenated aniline suppliers," reflecting the compound's importance in specialty chemical markets.
Environmental and safety considerations for this compound follow standard protocols for handling aromatic amines. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this material, as with all fine chemicals. Researchers often search for "safe handling of fluorinated aromatics" and "disposal methods for halogenated compounds," indicating strong interest in responsible chemical practices.
The future applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline appear promising, particularly in the development of new antiviral agents and agrochemicals, where fluorinated compounds have shown remarkable efficacy. Its unique substitution pattern offers opportunities for creating novel molecular architectures that could address current challenges in medicinal chemistry and materials science.
In conclusion, 3-Bromo-2-fluoro-6-(trifluoromethyl)aniline (CAS No. 1805503-71-2) represents an important class of multifunctional aromatic compounds with wide-ranging applications in cutting-edge research and industrial development. Its combination of halogen atoms and electron-withdrawing groups makes it particularly valuable for synthetic chemists working on advanced materials and bioactive molecules.
1805503-71-2 (3-Bromo-2-fluoro-6-(trifluoromethyl)aniline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)